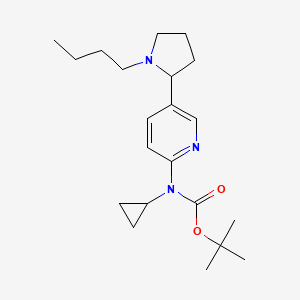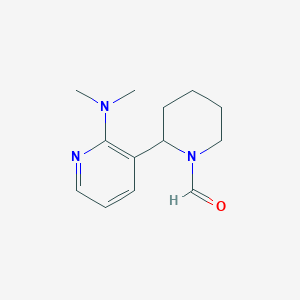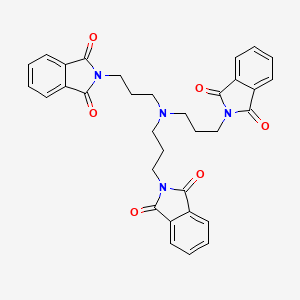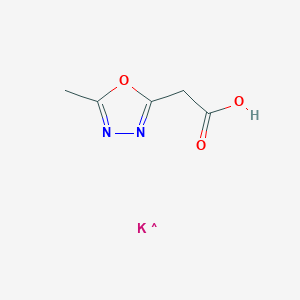![molecular formula C7H10NaO3+ B11818996 Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)
Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is a chemical compound with the molecular formula C7H10NaO3. It is a sodium salt derivative of 2-oxaspiro[3.3]heptane-6-carboxylic acid. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and cyclopropane ring system. The compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a sodium base. One common method includes the neutralization of the carboxylic acid with sodium hydroxide (NaOH) to form the sodium salt. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
In an industrial setting, the production of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) may involve large-scale neutralization reactions using sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) as the base. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxaspiro[3.3]heptane-6-carboxylic acid
- 2-Oxaspiro[3.3]heptane-6-carboxamide
- 2-Oxaspiro[3.3]heptane-6-carboxylate esters
Uniqueness
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is unique due to its sodium salt form, which enhances its solubility in water and facilitates its use in aqueous reactions. The spirocyclic structure also imparts distinct chemical reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H10NaO3+ |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-7(4-10-5)2-1-3-7;/h5H,1-4H2,(H,8,9);/q;+1 |
InChI-Schlüssel |
XDGHYAOZVQWXTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)COC2C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)









